4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid
Description
4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino cyclobutyl moiety, which is further connected to a butanoic acid chain. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]butanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(8-5-9-13)7-4-6-10(15)16/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
SKEZPANQGCSFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Protection with Tert-Butoxycarbonyl Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Attachment of the Butanoic Acid Chain: The butanoic acid chain is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of 4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclobutyl ring or the butanoic acid chain.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amines or other substituted derivatives.
Scientific Research Applications
4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar structure with a cyclohexyl ring instead of a cyclobutyl ring.
1-[(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid: Contains a cyclopropyl ring, offering different steric and electronic properties.
Uniqueness
4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid is unique due to its cyclobutyl ring, which imparts distinct reactivity and stability compared to its cyclohexyl and cyclopropyl analogs. This uniqueness makes it valuable in specific synthetic applications where the properties of the cyclobutyl ring are advantageous.
Q & A
Q. What are the standard synthetic routes for preparing 4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid, and how is the Boc group introduced?
- Methodological Answer : The synthesis typically involves three stages:
Protection of the amino group : React the cyclobutylamine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate. This step occurs under mild conditions (0–25°C, 4–12 hours) .
Coupling with butanoic acid : Use carbodiimide coupling reagents (e.g., DCC or EDC) with DMAP as a catalyst to link the Boc-protected cyclobutylamine to the butanoic acid backbone. Reaction yields depend on solvent polarity (e.g., DMF or dichloromethane) and temperature (15–30°C) .
Deprotection and purification : Remove the Boc group under acidic conditions (e.g., TFA in DCM) and purify via recrystallization or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Q. Key Analytical Validation :
Q. How can researchers confirm the stereochemical integrity of the cyclobutyl moiety during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention time comparison with authentic standards ensures configuration .
- Optical Rotation : Measure specific rotation ([α]D²⁵) in a polarimeter (e.g., in methanol) and compare to literature values for Boc-protected amino acids .
- X-ray Crystallography : Single-crystal analysis (if available) provides definitive stereochemical assignment .
Advanced Research Questions
Q. What strategies mitigate racemization during the coupling of the Boc-protected cyclobutylamine to butanoic acid?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling at 0–4°C to minimize base-induced racemization .
- Use of Additives : Add HOBt (hydroxybenzotriazole) or HOAt to reduce carbodiimide-mediated side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize the active ester intermediate, reducing epimerization .
- Monitoring via CD Spectroscopy : Track circular dichroism signals at 220 nm (amide bond n→π* transition) to detect racemization in real-time .
Q. How does the Boc group influence the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor Boc cleavage via LC-MS/MS. Half-life (t₁/₂) calculations inform susceptibility to enzymatic hydrolysis .
- Permeability Studies : Use Caco-2 cell monolayers to assess intestinal absorption. Boc groups may reduce permeability due to increased hydrophobicity (logP ~2.5) .
- In Vivo Profiling : Administer radiolabeled compound (³H or ¹⁴C) to rodents; quantify biodistribution and Boc removal kinetics in plasma/tissues via scintillation counting .
Q. What computational methods predict the conformational stability of the cyclobutyl-Boc moiety in solution?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level (Gaussian 16) to evaluate torsional strain in the cyclobutyl ring. Compare energy barriers for ring puckering (ΔE < 5 kcal/mol indicates flexibility) .
- MD Simulations : Run 100 ns trajectories (AMBER force field) in explicit solvent to analyze Boc group solvation and hydrogen-bonding interactions with the cyclobutyl NH .
- NMR Relaxation Studies : Measure T₁ and NOE values (500 MHz spectrometer) to quantify rotational correlation times and conformational exchange rates .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for Boc-protected analogs: How to validate?
- Resolution Strategy :
- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic transitions or solvate formation, which may explain variations .
- Interlaboratory Calibration : Cross-check melting points using standardized equipment (e.g., Büchi M-560) and purity-certified reference samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
